molecular formula C14H13ClN2O B262029 2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide

2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide

Cat. No. B262029
M. Wt: 260.72 g/mol
InChI Key: SPOXQZPYLRUXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide is a chemical compound used in scientific research for its ability to inhibit certain enzymes and receptors. This compound has been synthesized using various methods and has shown promising results in various studies. In

Scientific Research Applications

2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide has been used in various scientific research applications. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and glycogen synthase kinase 3β. It also acts as an antagonist for certain receptors such as the adenosine receptor and the histamine H3 receptor. These properties make it a useful tool for studying the role of these enzymes and receptors in various physiological and pathological processes.

Mechanism of Action

The mechanism of action for 2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide involves its ability to bind to specific sites on enzymes and receptors, thereby inhibiting their activity. It has been shown to bind to the ATP-binding site of protein kinase C and the glycogen synthase kinase 3β binding site on axin. It also binds to the orthosteric site of the adenosine receptor and the histamine H3 receptor, preventing the binding of their respective ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide depend on the specific enzyme or receptor it is targeting. Inhibition of protein kinase C has been shown to have anti-inflammatory effects, while inhibition of glycogen synthase kinase 3β has been implicated in the treatment of various neurological disorders. Antagonism of the adenosine receptor has been shown to have potential therapeutic effects in asthma and chronic obstructive pulmonary disease, while antagonism of the histamine H3 receptor has been studied for its potential in treating cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide in lab experiments is its specificity for certain enzymes and receptors, allowing for targeted inhibition or antagonism. However, this specificity also limits its use to certain applications and may not be suitable for studying other enzymes or receptors. Additionally, the compound's solubility and stability may also pose challenges in lab experiments.

Future Directions

There are several future directions for research on 2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide. One potential area of study is its use in combination with other compounds to enhance its efficacy or target multiple pathways. Another direction is the development of derivatives or analogs with improved solubility and stability. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in various diseases and disorders.

Synthesis Methods

The synthesis method for 2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent and a base. The resulting intermediate is then treated with thionyl chloride to yield the final product. This method has been optimized to produce high yields and purity of the compound.

properties

Product Name

2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-chloro-N-(3,4-dimethylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O/c1-9-5-6-11(8-10(9)2)17-14(18)12-4-3-7-16-13(12)15/h3-8H,1-2H3,(H,17,18)

InChI Key

SPOXQZPYLRUXHQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)C

Origin of Product

United States

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